molecular formula C12H14BrN5O2 B5754159 3-bromo-4-ethoxy-N-(2-ethyl-2H-tetrazol-5-yl)benzamide

3-bromo-4-ethoxy-N-(2-ethyl-2H-tetrazol-5-yl)benzamide

Cat. No. B5754159
M. Wt: 340.18 g/mol
InChI Key: IWJVAZIDBNNJJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-4-ethoxy-N-(2-ethyl-2H-tetrazol-5-yl)benzamide, also known as BTEB, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. BTEB is a tetrazole derivative that exhibits a wide range of biological activities and has been studied extensively for its pharmacological properties.

Mechanism of Action

The mechanism of action of 3-bromo-4-ethoxy-N-(2-ethyl-2H-tetrazol-5-yl)benzamide is not fully understood, but it is believed to act through multiple pathways. 3-bromo-4-ethoxy-N-(2-ethyl-2H-tetrazol-5-yl)benzamide has been shown to inhibit the activity of various enzymes, including topoisomerase II and carbonic anhydrase IX, which are involved in cancer cell proliferation and angiogenesis. 3-bromo-4-ethoxy-N-(2-ethyl-2H-tetrazol-5-yl)benzamide also activates the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in energy metabolism and cell survival.
Biochemical and Physiological Effects:
3-bromo-4-ethoxy-N-(2-ethyl-2H-tetrazol-5-yl)benzamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-thrombotic, and neuroprotective effects. 3-bromo-4-ethoxy-N-(2-ethyl-2H-tetrazol-5-yl)benzamide has been shown to inhibit the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the production of reactive oxygen species (ROS) in cells. 3-bromo-4-ethoxy-N-(2-ethyl-2H-tetrazol-5-yl)benzamide has also been shown to inhibit platelet aggregation and reduce blood clot formation, which can help prevent the development of thrombosis. In addition, 3-bromo-4-ethoxy-N-(2-ethyl-2H-tetrazol-5-yl)benzamide has been shown to protect neurons from oxidative stress and reduce the accumulation of beta-amyloid plaques in the brain, which are associated with Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-bromo-4-ethoxy-N-(2-ethyl-2H-tetrazol-5-yl)benzamide is its broad range of biological activities, which makes it a promising candidate for the development of new drugs. 3-bromo-4-ethoxy-N-(2-ethyl-2H-tetrazol-5-yl)benzamide is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of 3-bromo-4-ethoxy-N-(2-ethyl-2H-tetrazol-5-yl)benzamide is its poor solubility in water, which can make it difficult to administer in vivo. In addition, the mechanism of action of 3-bromo-4-ethoxy-N-(2-ethyl-2H-tetrazol-5-yl)benzamide is not fully understood, which can make it challenging to optimize its therapeutic potential.

Future Directions

There are several future directions for the research on 3-bromo-4-ethoxy-N-(2-ethyl-2H-tetrazol-5-yl)benzamide. One of the areas of interest is the development of 3-bromo-4-ethoxy-N-(2-ethyl-2H-tetrazol-5-yl)benzamide derivatives that have improved solubility and bioavailability. Another area of interest is the investigation of the synergistic effects of 3-bromo-4-ethoxy-N-(2-ethyl-2H-tetrazol-5-yl)benzamide with other drugs, such as chemotherapy drugs, to enhance their therapeutic efficacy. Finally, further studies are needed to elucidate the mechanism of action of 3-bromo-4-ethoxy-N-(2-ethyl-2H-tetrazol-5-yl)benzamide and its potential applications in the treatment of various diseases.

Synthesis Methods

3-bromo-4-ethoxy-N-(2-ethyl-2H-tetrazol-5-yl)benzamide can be synthesized through a multi-step process that involves the reaction of 4-bromo-3-nitrobenzoic acid with ethyl alcohol to form the corresponding ethyl ester. The nitro group is then reduced to an amine using hydrogen gas and palladium on carbon catalyst. The amine is further reacted with ethyl chloroformate to form the corresponding carbamate, which is then cyclized with sodium azide to form the tetrazole ring. The final product is obtained by reacting the tetrazole with 2-ethylbenzoyl chloride.

Scientific Research Applications

3-bromo-4-ethoxy-N-(2-ethyl-2H-tetrazol-5-yl)benzamide has been studied for its potential therapeutic applications in various fields, including cancer research, cardiovascular diseases, and neurological disorders. In cancer research, 3-bromo-4-ethoxy-N-(2-ethyl-2H-tetrazol-5-yl)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In cardiovascular diseases, 3-bromo-4-ethoxy-N-(2-ethyl-2H-tetrazol-5-yl)benzamide has been shown to have anti-inflammatory and anti-thrombotic effects, which can help prevent the development of atherosclerosis. In neurological disorders, 3-bromo-4-ethoxy-N-(2-ethyl-2H-tetrazol-5-yl)benzamide has been shown to have neuroprotective effects and can potentially be used in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

3-bromo-4-ethoxy-N-(2-ethyltetrazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN5O2/c1-3-18-16-12(15-17-18)14-11(19)8-5-6-10(20-4-2)9(13)7-8/h5-7H,3-4H2,1-2H3,(H,14,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWJVAZIDBNNJJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1N=C(N=N1)NC(=O)C2=CC(=C(C=C2)OCC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-4-ethoxy-N-(2-ethyl-2H-tetrazol-5-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.